molecular formula C16H18FN3OS B2769491 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 1105230-19-0

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2769491
CAS No.: 1105230-19-0
M. Wt: 319.4
InChI Key: HOWFMWHVZXDJAO-UHFFFAOYSA-N
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Description

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H18FN3OS and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition Studies

  • Disposition and Metabolism of SB-649868 : A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans revealed extensive metabolism, with principal routes involving oxidation and resulting in various metabolites. This kind of study demonstrates how metabolism and disposition research on similar compounds can provide insights into their pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).

Neuropharmacology Research

  • Effects of mGlu1 and mGlu5 Receptor Antagonists on Learning : Research into the effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning can guide the exploration of similar compounds for neuropharmacological applications, providing insights into their potential impact on cognitive functions and psychiatric disorders (Gravius et al., 2005).

Imaging and Diagnostic Applications

  • Voxel-Based Analysis of Asymmetry Index Maps in Epilepsy : A study using 18F-MPPF PET for the presurgical evaluation of patients with temporal lobe epilepsy highlights the potential of related compounds in diagnostic imaging, particularly for neurological conditions. This research underscores the utility of such compounds in enhancing the specificity of imaging modalities for disease diagnosis and treatment planning (Didelot et al., 2010).

Toxicology and Safety Studies

  • Acute Kidney Injury Associated with Synthetic Cannabinoid Use : Investigation into the toxicological effects of synthetic cannabinoids, including a fluorinated compound (XLR-11), on renal function illustrates the importance of safety and toxicity studies for novel compounds. Such research is crucial for understanding the potential adverse effects and safety profile of new synthetic chemicals (Murphy et al., 2012).

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWFMWHVZXDJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.